[2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate
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Overview
Description
[2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate is a complex organic compound that features a thiadiazole ring, an acetamido group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by the introduction of the acetamido and acetyl groups. The final step involves the esterification of the methoxyphenyl group with acetic acid. Common reagents used in these reactions include acetic anhydride, acetamide, and various catalysts to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the development of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which [2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate exerts its effects is likely related to its interaction with specific molecular targets. The thiadiazole ring and acetamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxyphenyl acetate moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)-6-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-8(19)16-15-17-18(9(2)20)14(24-15)11-6-5-7-12(22-4)13(11)23-10(3)21/h5-7,14H,1-4H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIBSYRNKCRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=C(C(=CC=C2)OC)OC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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